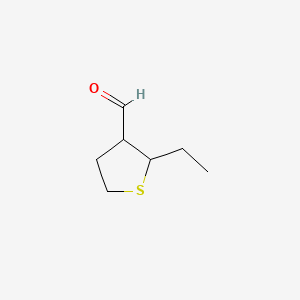
2-Ethylthiolane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylthiolane-3-carbaldehyde is an organic compound featuring a thiolane ring with an ethyl group at the second position and an aldehyde group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylthiolane-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-ethyl-1,3-propanedithiol with formaldehyde in the presence of an acid catalyst, leading to the formation of the thiolane ring and subsequent oxidation to introduce the aldehyde group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylthiolane-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: 2-Ethylthiolane-3-carboxylic acid.
Reduction: 2-Ethylthiolane-3-methanol.
Substitution: Various substituted thiolane derivatives depending on the substituent introduced.
Scientific Research Applications
2-Ethylthiolane-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Ethylthiolane-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
2-Methylthiolane-3-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
2-Propylthiolane-3-carbaldehyde: Similar structure but with a propyl group instead of an ethyl group.
2-Butylthiolane-3-carbaldehyde: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness: 2-Ethylthiolane-3-carbaldehyde is unique due to its specific ethyl substitution, which can influence its reactivity and interactions compared to its methyl, propyl, or butyl analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C7H12OS |
|---|---|
Molecular Weight |
144.24 g/mol |
IUPAC Name |
2-ethylthiolane-3-carbaldehyde |
InChI |
InChI=1S/C7H12OS/c1-2-7-6(5-8)3-4-9-7/h5-7H,2-4H2,1H3 |
InChI Key |
PSVSADLFLXVVLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(CCS1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















